

# physicochemical properties of 8-Bromo-1-naphthoic acid

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## Compound of Interest

Compound Name: 8-Bromo-1-naphthoic acid

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An In-depth Technical Guide on the Physicochemical Properties of **8-Bromo-1-naphthoic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **8-Bromo-1-naphthoic acid**, a key intermediate in organic synthesis and drug discovery. This document details its structural, physical, and spectral characteristics, and provides established experimental protocols for its synthesis and analysis.

## Physicochemical Properties

**8-Bromo-1-naphthoic acid** is a substituted aromatic carboxylic acid with the molecular formula  $C_{11}H_7BrO_2$ .<sup>[1]</sup> Its properties are summarized in the tables below.

## General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>7</sub> BrO <sub>2</sub>	[1]
Molecular Weight	251.08 g/mol	[1]
Appearance	Cream-colored or white to off-white crystalline powder	[2][3]
Melting Point	173-175 °C	[2]
Boiling Point	421.2 ± 18.0 °C (Predicted)	[4]
Solubility	Sparingly soluble in water	[3]
pKa	2.02 ± 0.10 (Predicted)	[3][4]

## Spectroscopic Data

Spectrum Type	Key Features and Data	Source(s)
<sup>1</sup> H NMR	(500 MHz, DMSO-d <sub>6</sub> ) δ 7.49 (t, J = 7.8 Hz, 1H), 7.61 (t, J = 7.3 Hz, 1H), 7.68 (d, J = 7.0 Hz, 1H), 7.96 (d, J = 7.3 Hz, 1H), 8.07 (d, J = 8.0 Hz, 1H), 8.11 (d, J = 8.0 Hz, 1H), 13.32 (s, 1H)	[1][2]
<sup>13</sup> C NMR	(125.77 MHz, DMSO-d <sub>6</sub> ) δ 119.3, 126.3, 127.6, 128.0, 128.3, 129.4, 131.2, 133.6, 133.9, 135.7, 171.3	[1][2]
Mass Spectrometry (GC-MS)	Weak molecular ion, facile loss of the 8-bromo substituent. Major m/z peaks: 171, 115, 126.	[5][6]
Infrared (FTIR)	Expected characteristic peaks for C=O stretch (carboxylic acid), O-H stretch (carboxylic acid), C-Br stretch, and aromatic C-H and C=C stretches.	[6]

## Experimental Protocols

### Synthesis of 8-Bromo-1-naphthoic Acid

This protocol describes the synthesis of **8-bromo-1-naphthoic acid** from anhydro-8-hydroxymercuri-1-naphthoic acid.[1]

Materials:

- Anhydro-8-hydroxymercuri-1-naphthoic acid
- Acetic acid

- Water
- Sodium bromide (NaBr)
- Bromine (Br<sub>2</sub>)
- Ice

#### Procedure:

- Prepare a mixture of 3.9 mL (67 mmol) of acetic acid and 0.40 mL (22.2 mmol) of H<sub>2</sub>O.
- With stirring, add 1.0 g (2.70 mmol) of anhydro-8-hydroxymercuri-1-naphthoic acid to the mixture.
- Stir the resulting suspension at 0 °C for 10 minutes.
- Prepare a solution of 0.89 g (8.66 mmol) of NaBr in 3.2 mL of water.
- Sequentially add the NaBr solution and 0.43 g (2.70 mmol) of bromine to the reaction mixture.
- Slowly heat the reaction system to 100 °C.
- After the reaction is complete, cool the mixture to ambient temperature.
- Pour the cooled mixture into ice.
- Filter the resulting precipitate to obtain **8-bromo-1-naphthoic acid** as a cream-colored solid.

## Melting Point Determination (General Protocol)

This protocol outlines a general procedure for determining the melting point of a crystalline solid using a capillary melting point apparatus.<sup>[7][8][9][10]</sup>

#### Materials:

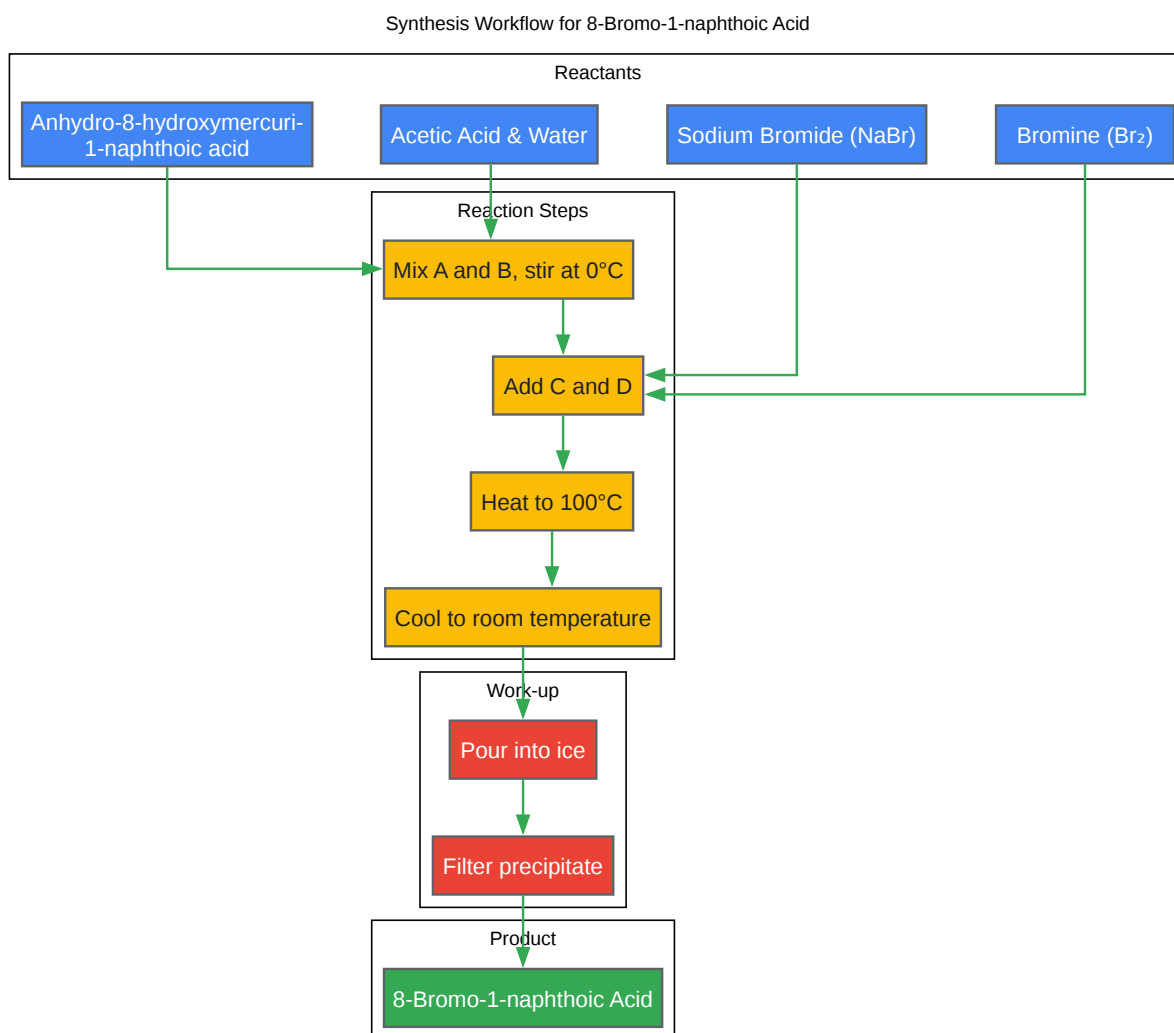
- Crystalline solid sample (e.g., **8-Bromo-1-naphthoic acid**)

- Capillary tubes (sealed at one end)
- Melting point apparatus

Procedure:

- Ensure the crystalline sample is dry and finely powdered.
- Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
- Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 1-2 mm in height.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to determine an approximate melting range.
- Allow the apparatus to cool.
- Prepare a new sample in a fresh capillary tube.
- Heat the block again, but at a slower rate (approximately 2 °C per minute) as the temperature approaches the previously determined approximate melting point.
- Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).
- Record the temperature at which the last crystal melts (the end of the melting range).

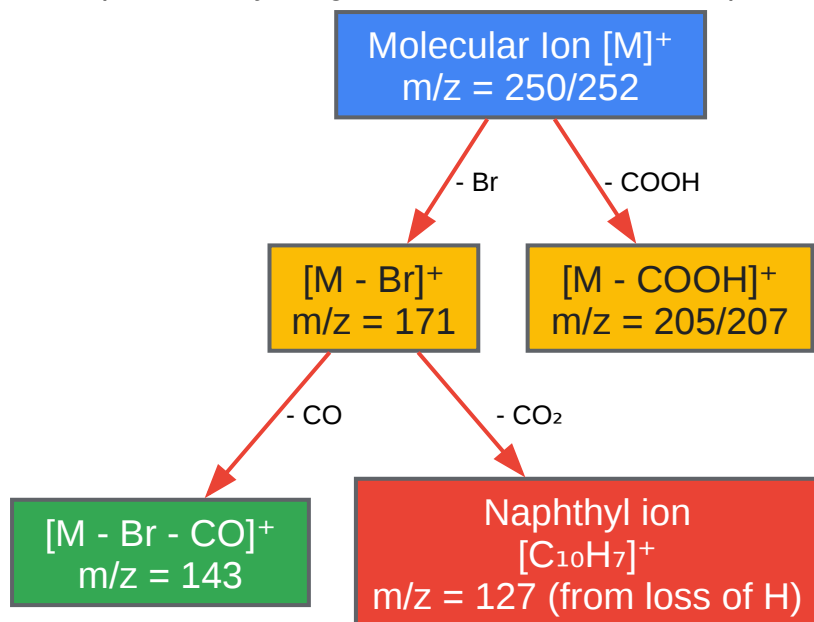
## Mandatory Visualization



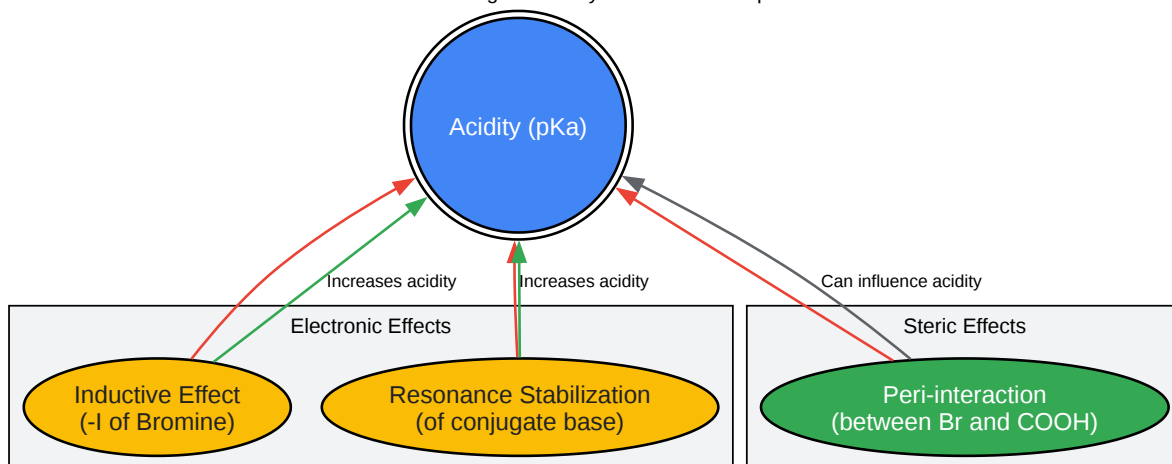
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Caption: Workflow for the synthesis of **8-Bromo-1-naphthoic acid**.

## Key Mass Spectrometry Fragmentation of 8-Bromo-1-naphthoic Acid

[Click to download full resolution via product page](#)Caption: Primary fragmentation pathways of **8-Bromo-1-naphthoic acid**.

## Factors Influencing the Acidity of 8-Bromo-1-naphthoic Acid



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Caption: Factors affecting the pKa of **8-Bromo-1-naphthoic acid**.

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